

Mebanazine carcinogenic potency correlation studies

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Compound Focus: Mebanazine

CAS No.: 65-64-5

Cat. No.: S583082

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Known Toxicity Profile of Mebanazine

The table below summarizes the key safety concerns associated with **mebanazine** identified in the search results.

Aspect	Key Findings & Context
Market Status	Withdrawn. It was used as an antidepressant in the 1960s but later withdrawn from the market [1].
Primary Toxicity Concern	Hepatotoxicity (Liver injury). This was the stated reason for its withdrawal [1]. It is also discussed in the context of drug-induced liver injury (DILI) caused by certain antidepressants [2].
Genotoxic Activity	Positive. It was shown to cause DNA fragmentation in mouse liver and/or lung cells and elicited frameshift mutations in <i>Salmonella typhimurium</i> tests [3].
Carcinogenicity Data	Limited. While its genotoxic potential is documented, the search results do not contain specific long-term carcinogenic potency studies (like TD50 values) for mebanazine [3].

Experimental Data on Genotoxicity

A 1982 study provides concrete experimental data on the genotoxic activity of **mebanazine**. The table below outlines the key findings and the methodologies used in this study [3].

Test Type	System/Cells Used	Key Finding for Mebanazine	Experimental Protocol Summary
DNA Fragmentation	Liver and/or lung cells from mice treated <i>in vivo</i> .	Positive (caused DNA fragmentation).	Mice were treated intraperitoneally (ip) or orally (po) with the compound. DNA damage in organ cells was then evaluated using the alkaline elution technique [3].
Mutagenicity (Ames Test)	<i>Salmonella typhimurium</i> strains (his-).	Positive (elicited frameshift mutations).	The compound was tested on bacterial strains with or without metabolic activation (S9 mix from rat or mouse liver/lung). A positive result indicates the substance caused genetic mutations [3].
DNA Repair Test	<i>E. coli</i> strains (trp-) lacking various repair mechanisms.	Positive.	The test measures DNA damage by assessing growth inhibition in repair-deficient bacteria compared to normal ones. A positive result suggests the compound causes DNA damage that would normally require functional repair systems [3].

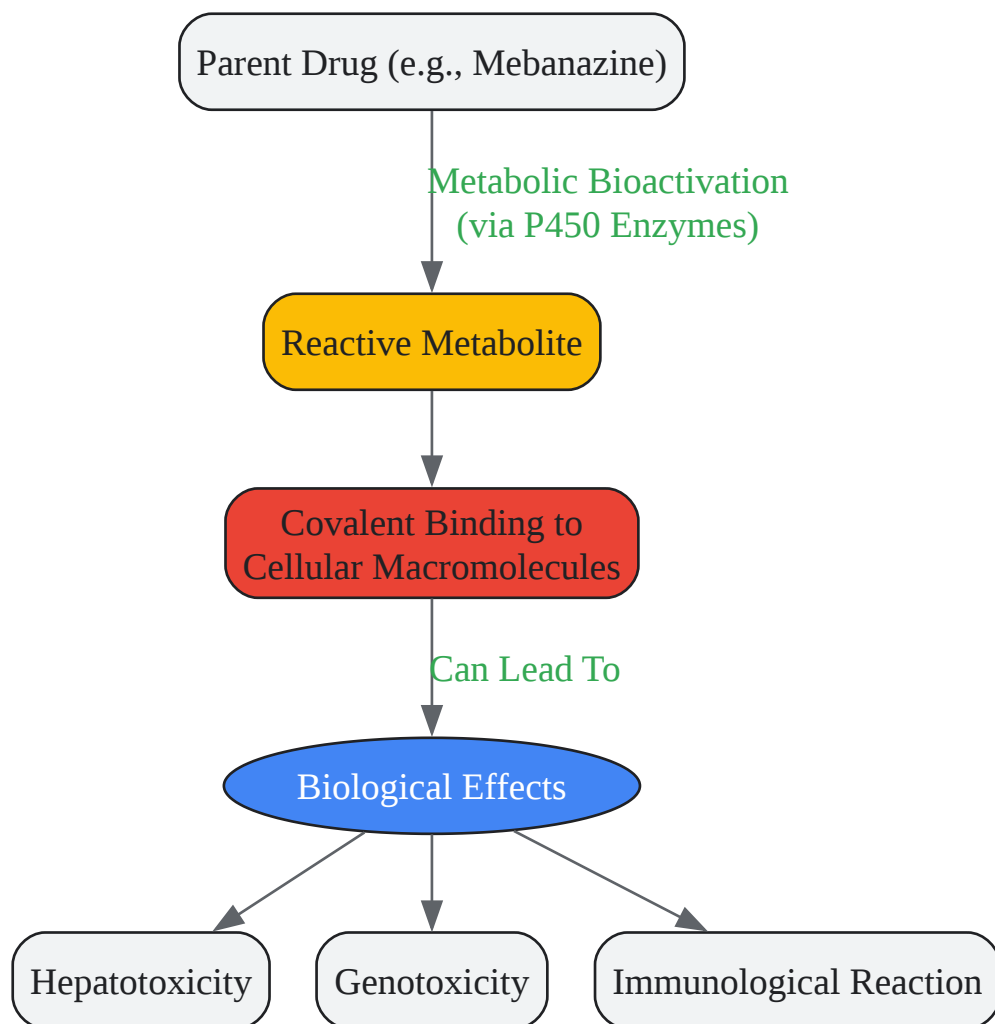
Toxicity Context of Related Compounds

Mebanazine belongs to the **hydrazine class** of Monoamine Oxidase Inhibitors (MAOIs) [1]. The hepatotoxicity (liver damage) observed with **mebanazine** is a recognized risk for several antidepressants in this class, leading to market withdrawals or stringent warnings [2].

A central hypothesis for this toxicity, applicable to **mebanazine** and similar drugs, is **metabolic bioactivation**. This process involves the liver's cytochrome P450 enzymes converting the drug into

chemically **reactive metabolites** [2]. These reactive molecules can bind covalently to cellular proteins and DNA, leading to cell damage, immune responses, and potentially initiating genotoxicity (as seen with **mebanazine**) or carcinogenesis [2].

The following diagram illustrates this general pathway for drug-induced liver injury, which is relevant for understanding the potential risks associated with **mebanazine**.



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References

1. Mebanazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Metabolic bioactivation of antidepressants - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Genotoxic Activity of Five Antidepressant Hydrazines ... [pubmed.ncbi.nlm.nih.gov]

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